
N-Fmoc-L-thréonine (2-tolyl-2-oxo-éthyl)ester
Vue d'ensemble
Description
N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester is a derivative of the amino acid threonine, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids. The esterification with 2-tolyl-2-oxo-ethyl enhances its stability and reactivity in various chemical reactions.
Applications De Recherche Scientifique
N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester is utilized in various scientific research fields:
Chemistry: Used in the synthesis of peptides and peptidomimetics. The Fmoc group provides a stable protecting group for the amino group during peptide chain elongation.
Biology: Employed in the study of protein structure and function. Peptides synthesized using this compound can be used as probes or inhibitors in biological assays.
Medicine: Potential applications in drug development. Peptides synthesized using N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester can be used as therapeutic agents or diagnostic tools.
Industry: Used in the production of specialty chemicals and materials. The compound’s reactivity makes it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester typically involves the following steps:
Protection of the amino group: The amino group of L-threonine is protected using the Fmoc group. This is achieved by reacting L-threonine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Esterification: The protected amino acid is then esterified with 2-tolyl-2-oxo-ethyl bromide in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection and esterification: Large quantities of L-threonine are reacted with Fmoc-Cl and 2-tolyl-2-oxo-ethyl bromide under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Substitution: Various nucleophiles in organic solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
Deprotection: L-threonine with a free amino group.
Ester Hydrolysis: L-threonine and 2-tolyl-2-oxo-ethanol.
Substitution: Substituted threonine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-L-serine (2-Tolyl-2-oxo-ethyl)ester: Similar structure but with a hydroxyl group instead of a methyl group on the side chain.
N-Fmoc-L-valine (2-Tolyl-2-oxo-ethyl)ester: Similar structure but with an isopropyl group on the side chain.
N-Fmoc-L-alanine (2-Tolyl-2-oxo-ethyl)ester: Similar structure but with a methyl group on the side chain.
Uniqueness
N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester is unique due to the presence of both a hydroxyl group and a methyl group on its side chain. This dual functionality allows for more versatile chemical reactions and interactions compared to similar compounds with simpler side chains.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-17-11-13-19(14-12-17)25(31)16-34-27(32)26(18(2)30)29-28(33)35-15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24,26,30H,15-16H2,1-2H3,(H,29,33)/t18-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBLYOOJCOXBFF-DWXRJYCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)[C@H]([C@@H](C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747817 | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356841-91-2 | |
| Record name | L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-(4-methylphenyl)-2-oxoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356841-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




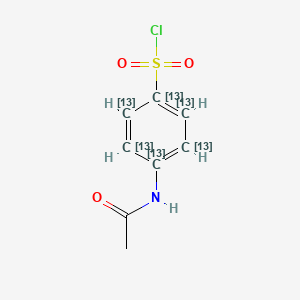


![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)
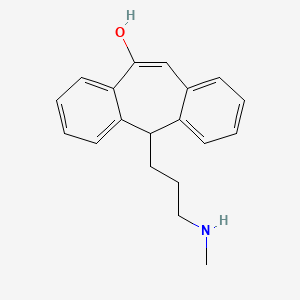

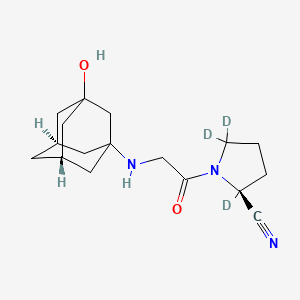
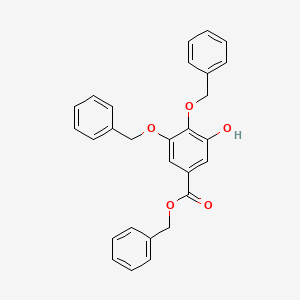
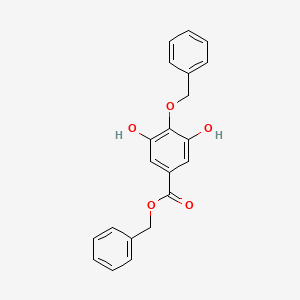
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)


